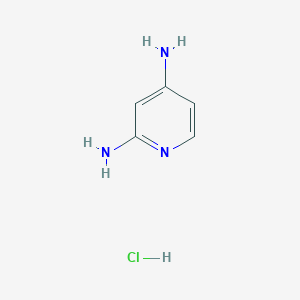

Pyridine-2,4-diamine hydrochloride

Vue d'ensemble

Description

Pyridine-2,4-diamine hydrochloride is a chemical compound belonging to the class of pyridine derivatives Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom this compound is characterized by the presence of two amino groups at the 2 and 4 positions of the pyridine ring, along with a hydrochloride salt

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2,4-diamine hydrochloride typically involves the nitration of pyridine followed by reduction and subsequent amination. One common method includes the following steps:

Nitration: Pyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 2,4-dinitropyridine.

Reduction: The nitro groups in 2,4-dinitropyridine are reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Amination: The resulting 2,4-diaminopyridine is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Substitution Reactions

Pyridine-2,4-diamine hydrochloride participates in nucleophilic substitution, leveraging its electron-rich aromatic system and amino groups.

Alkylation and Arylation

The amino groups undergo alkylation or arylation to form secondary/tertiary amines or aryl derivatives.

Diazotization and Cyclization

The ortho-diamine structure enables diazotization for triazole synthesis.

| Process | Conditions | Products | Yield |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | 1,2,3-Triazolo-furopyridines | 70% |

| Cyclization | Acetic acid/H₂O, reflux | Tricyclic fused pyridines | 58–85% |

Mechanism : Diazonium intermediate forms at position 2, followed by intramolecular cyclization with adjacent functional groups .

Oxidation and Reduction

The pyridine ring and amino groups undergo redox transformations.

Cross-Coupling Reactions

Used to construct complex heterocycles via C–N bond formation.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Ullmann Coupling | CuI, Cs₂CO₃, DMF, 40°C | N-alkylpyridine diamines | 60–75% |

| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, 100°C | Biarylpyridines | 50–68% |

Applications : Antimicrobial agents (MIC = 55–100 μg/mL against S. aureus and E. coli) .

Salt Formation and Quaternary Derivatives

The hydrochloride form reacts with bases or alkylating agents to modify solubility and bioactivity.

Key Mechanistic Insights

-

Steric Effects : Methyl groups on amino substituents hinder electrophilic substitution at position 6 .

-

Solvent Influence : Polar aprotic solvents (DMF, CH₃CN) accelerate alkylation by stabilizing intermediates .

-

pH Dependency : Diazotization requires strongly acidic conditions (pH < 1) to generate reactive diazonium ions .

Applications De Recherche Scientifique

Medicinal Applications

Pyridine-2,4-diamine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be used in the development of drugs targeting multiple health conditions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine-2,4-diamine exhibit promising antimicrobial properties. For instance, compounds synthesized from this base have shown efficacy against multidrug-resistant pathogens. These derivatives can inhibit bacterial growth, making them potential candidates for new antibiotic therapies .

Case Study:

A study published in MDPI highlighted the synthesis of pyridine-based quaternary ammonium salts that displayed potent antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli . The results indicated that specific structural modifications enhanced their bioactivity.

Antitumor Properties

Pyridine derivatives are also being explored for their antitumor effects. Research indicates that certain pyridine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:

In a study focusing on novel antimicrobial and antitumor agents, pyridine derivatives were shown to possess significant cytotoxic activity against various cancer cell lines. The incorporation of functional groups into the pyridine structure was found to enhance its therapeutic potential .

Agricultural Applications

This compound is utilized in the formulation of pesticides and herbicides due to its ability to interact with biological systems effectively.

Pesticide Development

Research has indicated that pyridine derivatives can act as effective pesticides by disrupting the metabolic processes of pests.

Case Study:

A patent describes the use of 2,4-diaminopyridine in synthesizing imidazo[1,2-a]pyridine compounds that function as pestivirus inhibitors. These compounds are critical in developing agricultural products aimed at controlling pest populations while minimizing environmental impact .

Synthesis and Characterization

The preparation of this compound involves several synthetic pathways that enhance its yield and purity.

Synthetic Methods

The synthesis typically employs starting materials like 2-chloropyridine through a series of oxidation and reduction reactions. The methodologies are designed to be cost-effective and environmentally friendly .

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Oxidation | Hydrogen Peroxide | 2-Chloropyridine Oxynitride |

| 2 | Nitration | Mixed Acid | 2-Chloro-4-nitropyridine Oxynitride |

| 3 | Reduction | Metal Catalyst | 2,4-Diaminopyridine |

Mécanisme D'action

The mechanism of action of pyridine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Pyridine-3,5-diamine hydrochloride: Similar structure but with amino groups at the 3 and 5 positions.

Pyridine-2,6-diamine hydrochloride: Amino groups at the 2 and 6 positions.

Pyridine-4-amine hydrochloride: Single amino group at the 4 position.

Uniqueness: Pyridine-2,4-diamine hydrochloride is unique due to the specific positioning of the amino groups, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Activité Biologique

Pyridine-2,4-diamine hydrochloride, also known as 2,4-diaminopyridine (DAP), is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Pyridine-2,4-diamine is characterized by its two amino groups at the 2 and 4 positions of the pyridine ring. This structure allows it to interact with various biological targets, including enzymes and receptors. One notable mechanism of action involves its role as a cholinesterase inhibitor, enhancing neuromuscular transmission by increasing acetylcholine levels at neuromuscular junctions. Studies have shown that combining DAP with cholinesterase inhibitors like neostigmine can significantly improve muscle contraction restoration in patients with conditions such as myasthenia gravis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including DAP. Research indicates that compounds containing the pyridine nucleus exhibit significant antibacterial activity against a range of pathogens:

- Bacterial Strains : DAP and its derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. For instance, a study reported that certain pyridine derivatives showed MIC values comparable to standard antibiotics .

- Antimycobacterial Activity : Specific 2,4-disubstituted pyridine derivatives have been shown to possess potent activity against Mycobacterium tuberculosis, with some compounds effective at concentrations below 1 µg/ml. These compounds were effective against both intracellular bacteria within macrophages and biofilm-forming strains .

Antitumor Activity

Pyridine-2,4-diamine has also been investigated for its potential antitumor effects. Research has identified several mechanisms through which DAP exerts its anticancer properties:

- Cell Cycle Arrest : Compounds derived from DAP have been shown to induce cell cycle arrest in cancer cell lines, particularly at the G2/M phase. This effect is linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

- Proapoptotic Effects : Some studies indicate that pyridine derivatives can promote apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins .

Summary of Research Findings

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies

- Cholinesterase Inhibition in Myasthenia Gravis : A clinical study demonstrated that patients receiving a combination therapy of neostigmine and DAP showed improved muscle strength compared to those receiving neostigmine alone .

- Antimycobacterial Efficacy : A study involving a series of 2,4-disubstituted pyridines revealed significant bactericidal activity against M. tuberculosis, with resistant mutants identified through genome sequencing .

- Antitumor Effects in Cell Lines : Research on various cancer cell lines treated with DAP derivatives indicated dose-dependent inhibition of cell proliferation, suggesting potential for further development as anticancer agents .

Propriétés

IUPAC Name |

pyridine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-4-1-2-8-5(7)3-4;/h1-3H,(H4,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZUPXRTRZIJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241138-89-4 | |

| Record name | pyridine-2,4-diamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.